molecular formula C13H9ClN2O2S B1356841 1-(Phenylsulfonyl)-4-chloro-5-azaindole CAS No. 209286-78-2

1-(Phenylsulfonyl)-4-chloro-5-azaindole

Cat. No.: B1356841
CAS No.: 209286-78-2
M. Wt: 292.74 g/mol
InChI Key: GCDQZEWWSOWZRG-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-chloro-5-azaindole is a heterocyclic compound that belongs to the indole family. Indoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of a phenylsulfonyl group and a chlorine atom in the structure of this compound imparts unique chemical properties to the compound, making it a valuable subject of study in scientific research.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-4-chloro-5-azaindole typically involves the reaction of 4-chloro-5-azaindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-4-chloro-5-azaindole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives, while reduction reactions can convert it to sulfide derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azaindoles, while coupling reactions produce biaryl derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)-4-chloro-5-azaindole has several applications in scientific research:

Comparison with Similar Compounds

1-(Phenylsulfonyl)-4-chloro-5-azaindole can be compared with other indole derivatives such as:

    1-(Phenylsulfonyl)-3-chloroindole: Similar in structure but with the chlorine atom at a different position, leading to variations in chemical reactivity and biological activity.

    1-(Phenylsulfonyl)-5-azaindole:

    1-(Phenylsulfonyl)-4-bromo-5-azaindole: Contains a bromine atom instead of chlorine, resulting in different reactivity in substitution and coupling reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

1-(Phenylsulfonyl)-4-chloro-5-azaindole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

  • Chemical Structure : The compound features a phenylsulfonyl group attached to a 4-chloro-5-azaindole core, which is known for its diverse biological properties.
  • CAS Number : 209286-78-2
  • Molecular Formula : C10H8ClN3O2S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of kinase inhibition. Azaindole derivatives are recognized for their ability to inhibit specific kinases, which play crucial roles in cellular signaling pathways.

Key Mechanisms:

  • Kinase Inhibition : The compound has been shown to selectively inhibit certain kinases, which can lead to the modulation of cell proliferation and apoptosis.
  • Target Interaction : It interacts with proteins involved in critical signaling pathways, potentially influencing processes such as cell cycle regulation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Effect
HT-29 (Colorectal)0.02Potent inhibition
HepG2 (Liver)0.8Moderate inhibition
A549 (Lung)1.5Moderate inhibition

These results suggest that the compound has a strong potential as an anticancer agent, particularly against colorectal cancer cells.

Neuropharmacological Activity

The compound has also been investigated for its neuropharmacological effects, particularly regarding its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin receptors, which could have implications for treating mood disorders.

Case Studies

  • Inhibitory Effects on Tumor Growth : A study evaluated the effects of this compound on tumor organoids derived from human cancers. The results indicated a dose-dependent inhibition of tumor growth, supporting its potential as an anticancer therapeutic agent.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces cell cycle arrest in the G1 phase and promotes apoptosis in cancer cells by activating specific signaling pathways involved in cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other azaindole derivatives:

Compound Target Activity IC50 (µM)
7-Azaindole DerivativeCDK8 Inhibition0.5
Pyrrolidine AnalogVarious Kinases0.3

This comparison highlights that while there are other potent azaindole derivatives, this compound displays unique selectivity and potency against specific targets.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDQZEWWSOWZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzenesulfonyl chloride (3 mL, 23.5 mmol) is added dropwise to a solution of tetrabutylammonium hydrogen sulfate (0.53 g, 1.56 mmol), sodium hydroxide (1.56 g, 38.9 mmol) and 4-chloro-1H-pyrrolo[3,2-c]pyridine (2.38 g, 15.6 mmol) (prepared according to Rasmussen, M. J. Het. Chem, 1992, 29, 359) in CH2Cl2. The mixture is stirred at room temperature for 4 hours the diluted with CH2Cl2 and washed with saturated NH4Cl solution and brine. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with 1% MeOH/CH2Cl2 to 2% MeOH/CH2Cl2 to afford the title product (3.21 g, 11 mmol) as a white solid.
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